3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide
Overview
Description
3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide is a N-acyl-amino acid .
Molecular Structure Analysis
The molecular formula of this compound is C14H25NO4 . The structure includes a decanamide chain with a 3-hydroxy group and a 3S-2-oxooxolan group .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results .Physical And Chemical Properties Analysis
This compound has a molecular weight of 271.35 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 9 rotatable bonds . Its exact mass is 271.17835828 g/mol . The topological polar surface area is 75.6 Ų . The heavy atom count is 19 .Scientific Research Applications
Antimicrobial and Antioxidant Properties
A study exploring secondary metabolites from the endophytic Botryosphaeria dothidea of Melia azedarach identified compounds structurally similar to 3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide, exhibiting antimicrobial, antioxidant, and cytotoxic activities. Specifically, these compounds showed significant inhibition against Bacillus subtilis and Staphylococcus aureus, potent antifungal activity, and DPPH radical scavenging activities (Xiao et al., 2014).
Anticonvulsant Activity
Research on N‐(2‐hydroxyethyl)amide derivatives, closely related to 3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide, demonstrated better anticonvulsant activity and lower toxicity compared to the anti-epileptic drug valproate. These compounds showed promising results in the maximal electroshock (MES) test, indicating potential therapeutic applications in epilepsy management (Guan et al., 2009).
Flotation Separation Applications
A study on novel amide-hydroxamic acid surfactants, including derivatives of 3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide, revealed their application in the selective separation of scheelite from calcite in flotation processes. The unique properties of these compounds, such as hydrophobicity and affinity to scheelite surfaces, contribute to their superior selectivity and effectiveness in mineral processing (Lanqing et al., 2016).
Synthetic Chemistry and Drug Development
Research in synthetic chemistry has developed methods for synthesizing compounds structurally related to 3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide. These methods facilitate the creation of various derivatives with potential applications in drug development and other areas of chemical research (Kobayashi et al., 2009).
Bioreduction in Drug Production
A study demonstrated the bioreduction of compounds similar to 3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide in the production of (S)-duloxetine, an antidepressant drug. This process exhibited excellent enantioselectivity, highlighting the potential for these compounds in pharmaceutical synthesis (Tang et al., 2011).
Keratinocyte Differentiation and Skin Diseases
Ceramide derivatives, structurally related to 3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide, have shown potential in promoting keratinocyte differentiation. This suggests their applicability in treating skin diseases involving abnormal keratinocyte differentiation (Kwon et al., 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-2-3-4-5-6-7-11(16)10-13(17)15-12-8-9-19-14(12)18/h11-12,16H,2-10H2,1H3,(H,15,17)/t11?,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOICJCCMIBBSOO-KIYNQFGBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CC(=O)NC1CCOC1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(CC(=O)N[C@H]1CCOC1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70777777 | |
Record name | 3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70777777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide | |
CAS RN |
192883-12-8 | |
Record name | 3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70777777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.